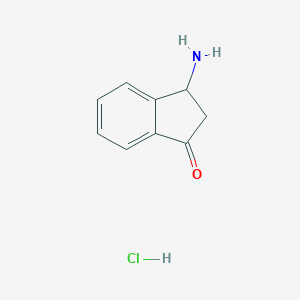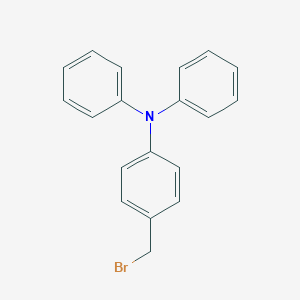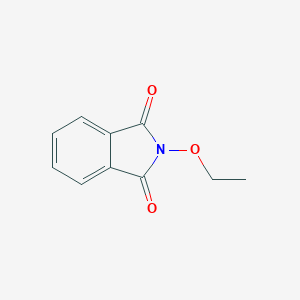
2-Ethoxy-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-Ethoxy-1H-isoindole-1,3(2H)-dione, also known as EID, is a heterocyclic organic compound with the molecular formula C10H9NO3. It is a white crystalline powder that has been studied for its potential use in medicinal and pharmaceutical applications. EID has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
Research has led to the development of new methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. This process involves epoxidation and subsequent reaction with nucleophiles to obtain amino and triazole derivatives, as well as hydroxyl analogues through cis-hydroxylation (Tan et al., 2016).
Anti-inflammatory and Anticancer Activity
Phthalimide derivatives synthesized from 2-methoxyisoindoline-1,3-dione have demonstrated anti-inflammatory activity. This was showcased through the regioselective condensation of alkylidenephosphoranes, highlighting the therapeutic potential of these compounds (Abdou et al., 2012). Moreover, derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione have been evaluated for their affinity towards serotonin receptors and inhibition of phosphodiesterase 10A, underscoring their potential as antipsychotics (Czopek et al., 2020).
Vibrational Properties and Structural Analysis
The vibrational properties and crystal structure of 1H-Isoindole-1,3(2H)-dione derivatives have been extensively studied. These studies include analysis through X-ray diffraction, vibrational spectra, and quantum chemical calculations, providing detailed insights into the molecular structure and properties of these compounds (Torrico-Vallejos et al., 2010).
Eigenschaften
IUPAC Name |
2-ethoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKISZSZWWOLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344320 | |
| Record name | 2-Ethoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1H-isoindole-1,3(2H)-dione | |
CAS RN |
1914-21-2 | |
| Record name | 2-Ethoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)
![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)
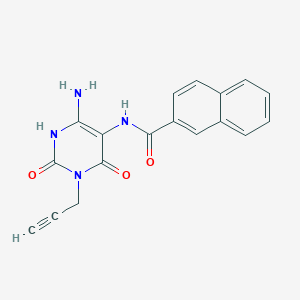
![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)
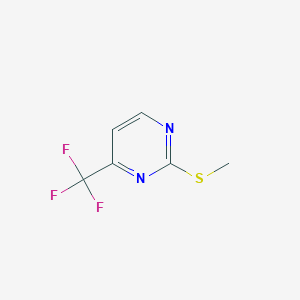
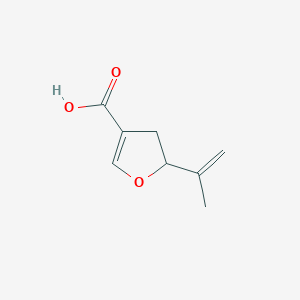

![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)
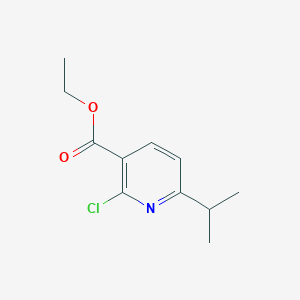
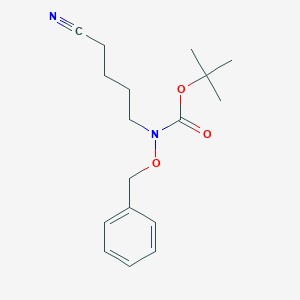
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)

